molecular formula C22H19N5O3 B2862135 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 941908-68-5

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2862135
CAS No.: 941908-68-5
M. Wt: 401.426
InChI Key: QQOPMTKRJPQDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a derivative of 2-((pyridin-4-ylmethyl)amino)nicotinamide . It is part of a series of compounds that were designed and synthesized as potent reversal agents against P-glycoprotein-mediated multidrug resistance (MDR) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridin-4-ylmethyl group, a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and a p-tolyl group .


Chemical Reactions Analysis

The compound is part of a series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives . These compounds have shown great potency in reversing adriamycin (ADM) resistance in K562/A02 cells .

Scientific Research Applications

Synthesis and Biological Activities

  • Compounds with pyrimidinone and oxazinone derivatives, synthesized using similar starting materials, have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (A. Hossan et al., 2012).
  • Similar synthetic pathways have led to the creation of anti-inflammatory agents, indicating the compound's potential use in researching new anti-inflammatory drugs (A. Amr et al., 2007).

Imaging and Diagnostic Applications

  • Analogous compounds have been developed as selective radioligands for imaging translocator proteins with PET scans, highlighting potential applications in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).

Chemical Synthesis and Reactivity Studies

  • Studies on the reactivity and synthesis of related pyrimidine and piperidone derivatives have provided insights into novel synthetic routes and chemical transformations, which can be crucial for developing new chemical entities (E. Klimova et al., 2013).

Pharmacological Research

  • Research on 2-aminopyrimidine-containing ligands for histamine H4 receptors has revealed their potential in treating inflammatory and pain conditions, suggesting possible pharmacological applications for structurally related compounds (R. Altenbach et al., 2008).

Mechanism of Action

The compound acts as a reversal agent against P-glycoprotein-mediated multidrug resistance (MDR) . It increases the accumulation of ADM, interrupts P-gp-mediated Rh123 efflux function, and suppresses P-gp ATPase activity in K562/A02 MDR cells .

Future Directions

The compound has shown promising results in reversing ADM resistance in K562/A02 cells . Future research could focus on further exploring its potential in combating multidrug resistance in various types of cancer cells.

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-15-4-6-17(7-5-15)25-19(28)14-26-18-3-2-10-24-20(18)21(29)27(22(26)30)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPMTKRJPQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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